molecular formula C12H12BrNOS B1526104 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1251342-65-0

1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Cat. No. B1526104
M. Wt: 298.2 g/mol
InChI Key: TZJVDAJYUOLTSK-UHFFFAOYSA-N
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Description

The compound “1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol” is a complex organic molecule. It contains a bromophenyl group, a methylthiazol group, and an ethanol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, methylthiazol, and ethanol groups would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the thiazole ring, and the ethanol group. Each of these groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Synthesis and Biological Activities

This compound is involved in the synthesis of various derivatives with significant biological activities. For example, derivatives such as 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole have been synthesized and found to have potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds have also shown significant inhibitory effects on LPS-stimulated NO generation and demonstrated strong cytotoxicity against various cancer cell lines including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (H. Abdel‐Aziz et al., 2011).

Anticancer Potential

Another study explored the microwave-assisted synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles as potential anti-breast cancer agents. The compounds synthesized exhibited promising antitumor activities against MCF-7 tumor cells, comparing favorably with reference drugs vinblastine sulfate and cisplatin (Huda K. Mahmoud et al., 2021).

Quantum Chemical and Molecular Dynamics Studies

The compound has also been the subject of quantum chemical and molecular dynamics simulation studies to predict corrosion inhibition performances of related thiazole and thiadiazole derivatives against corrosion of iron. These studies suggest the effectiveness of such compounds in protecting metallic surfaces, indicating potential industrial applications (S. Kaya et al., 2016).

QSAR Analysis for Antioxidant Activity

QSAR-analysis of derivatives as potential antioxidants has been performed, revealing the significant effect of molecular descriptors such as polarity, dipole moment, and energy parameters on antioxidant activity. This analysis serves as a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVDAJYUOLTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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